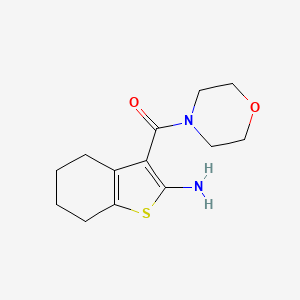
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, or 5-CPFT, is an organic compound with a wide range of applications in scientific research. It has been used in organic synthesis, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies. 5-CPFT has also been studied for its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- Compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a closely related compound, have shown significant inhibition of bacterial and fungal growth, indicating potential antimicrobial properties (Purohit et al., 2011).
Lipase and α-Glucosidase Inhibition :
- Novel heterocyclic compounds derived from related triazole structures have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in managing diseases like diabetes (Bekircan et al., 2015).
Physicochemical Properties and Applications :
- Triazole derivatives, including those similar to the specified compound, have been used in the synthesis of optical materials, dyes, corrosion inhibitors, and veterinary drugs due to their unique and diverse physicochemical properties (Хільковець, 2021).
Crystal and Molecular Structure Analysis :
- Analysis of crystal and molecular structures of similar triazole derivatives has been conducted, which is crucial for understanding their potential applications in various fields (Sarala et al., 2006).
Antioxidant Properties :
- Some triazole derivatives have been screened for their antioxidant and antiradical activities, indicating their potential use in combating oxidative stress-related conditions (Bekircan et al., 2008).
Antibacterial Activity :
- Novel triazole derivatives have shown antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Plech et al., 2011).
Corrosion Inhibition :
- Certain triazole derivatives have been evaluated for their use in corrosion inhibition, which is significant for material protection in various industries (Bentiss et al., 2007).
Antinociceptive Effect :
- Research on 4-substituted derivatives of similar triazole compounds has shown antinociceptive effects in animal models, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Biological Activity of Derivatives :
- The synthesis and investigation of biological activities of Schiff base sulfur ether derivatives containing triazole units have been explored, pointing to a range of potential applications (Zheng Yu-gu, 2015).
Antiradical Activity :
- Novel triazole derivatives have shown antiradical activity, which could be significant in the development of treatments for diseases related to oxidative stress (Safonov & Nosulenko, 2021).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRSXBMKZBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

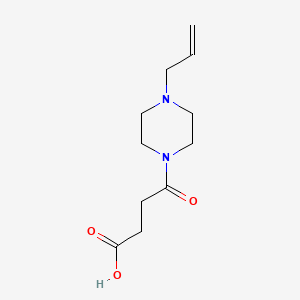
![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
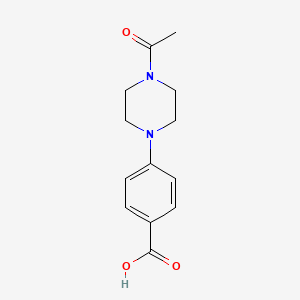
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)
![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)
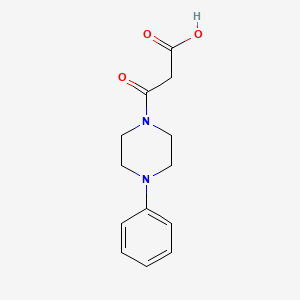
![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)
![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)
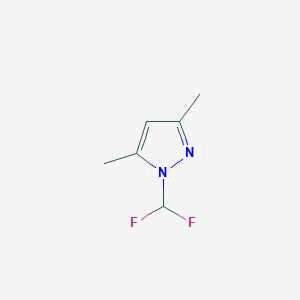
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
